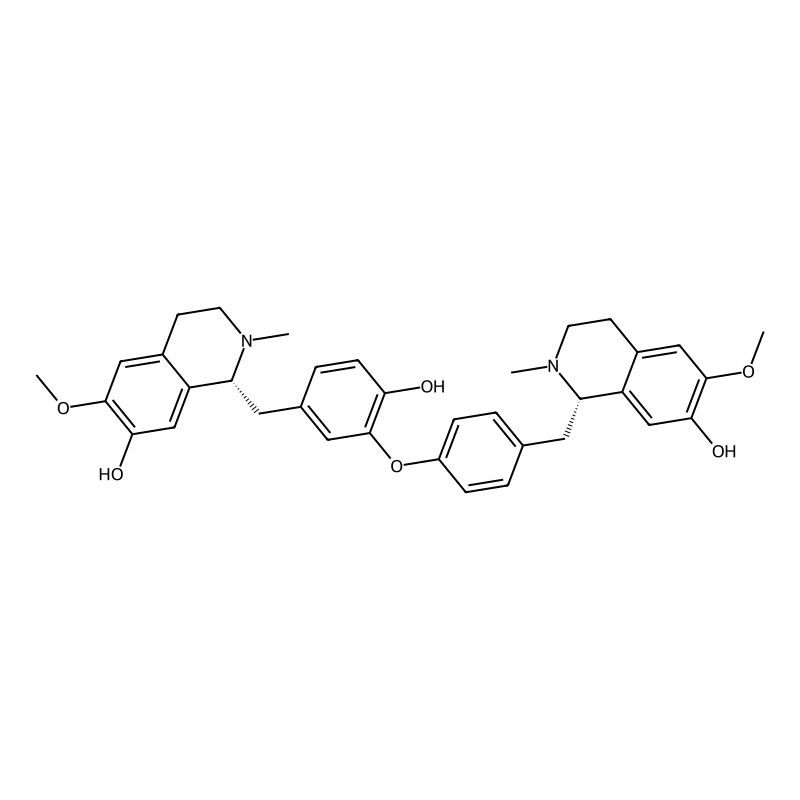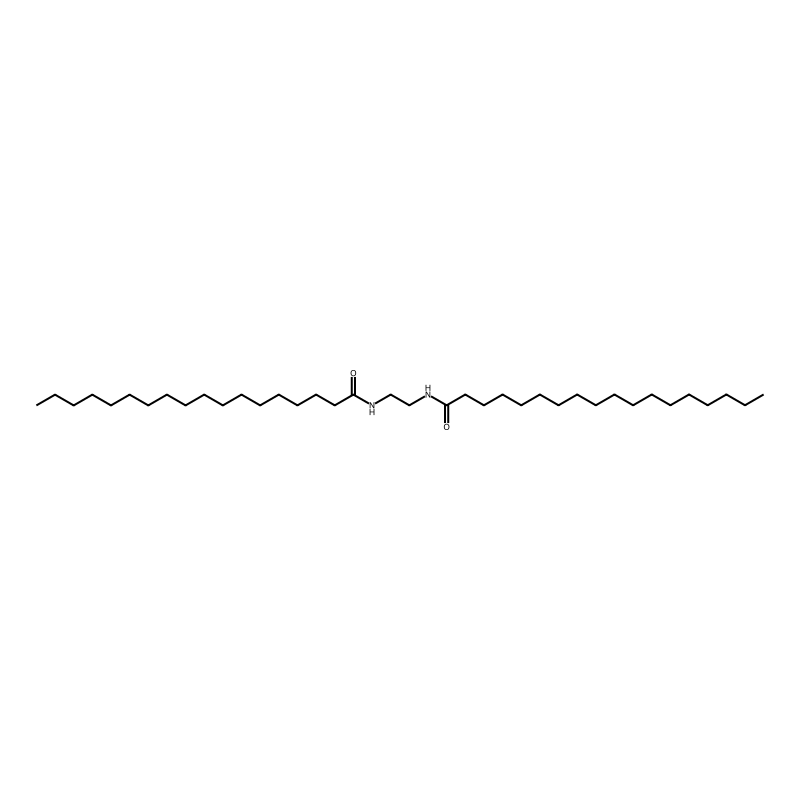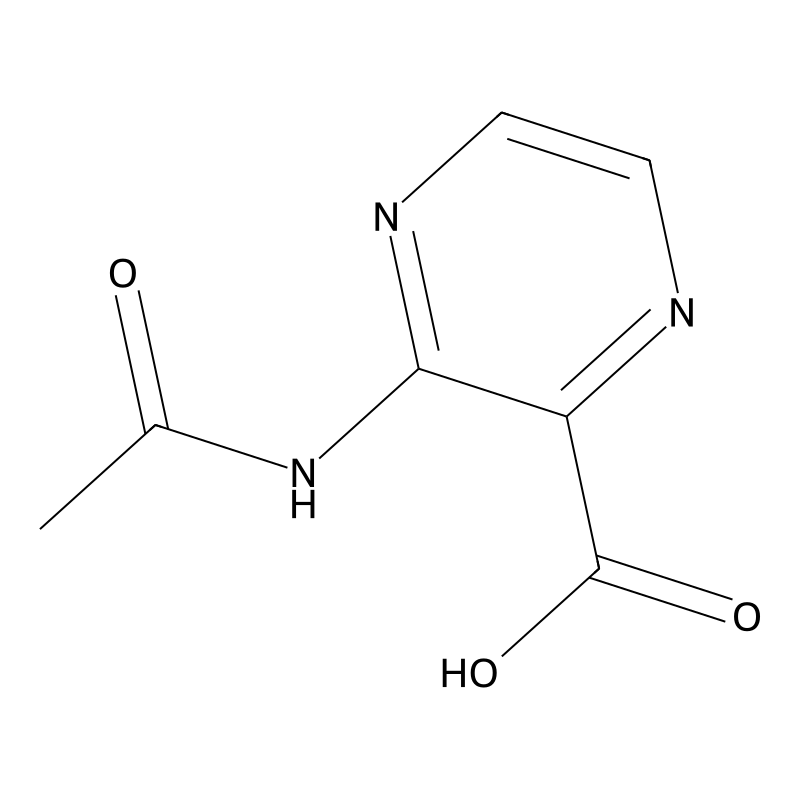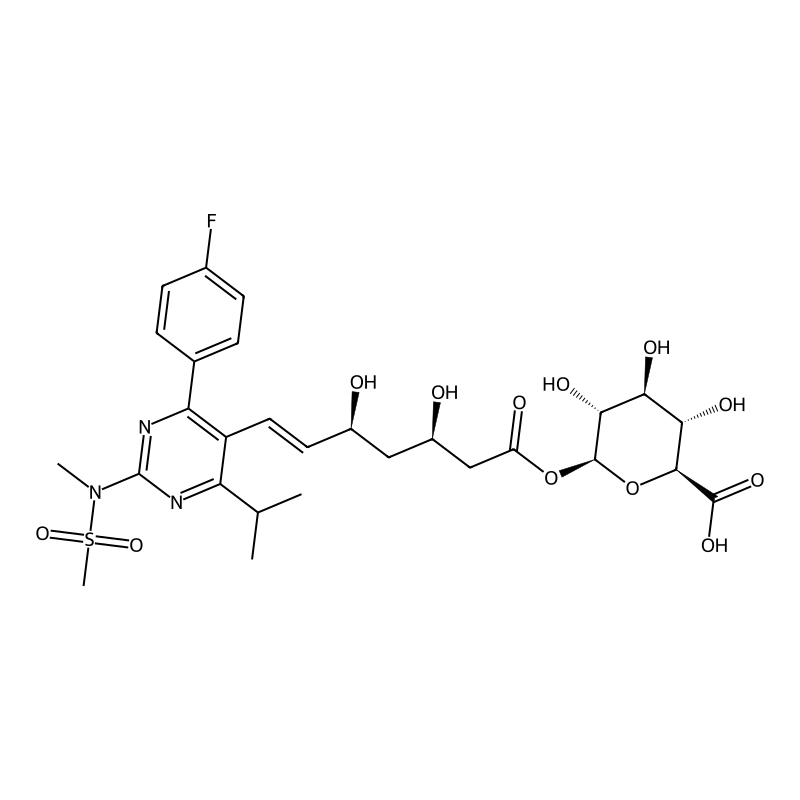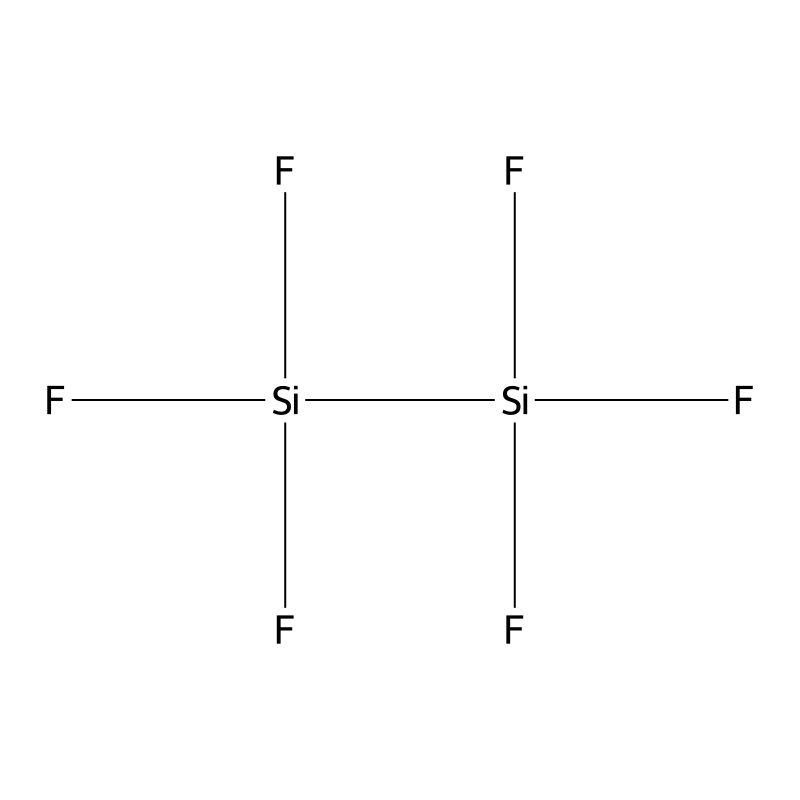4-Guanidinobutyric acid
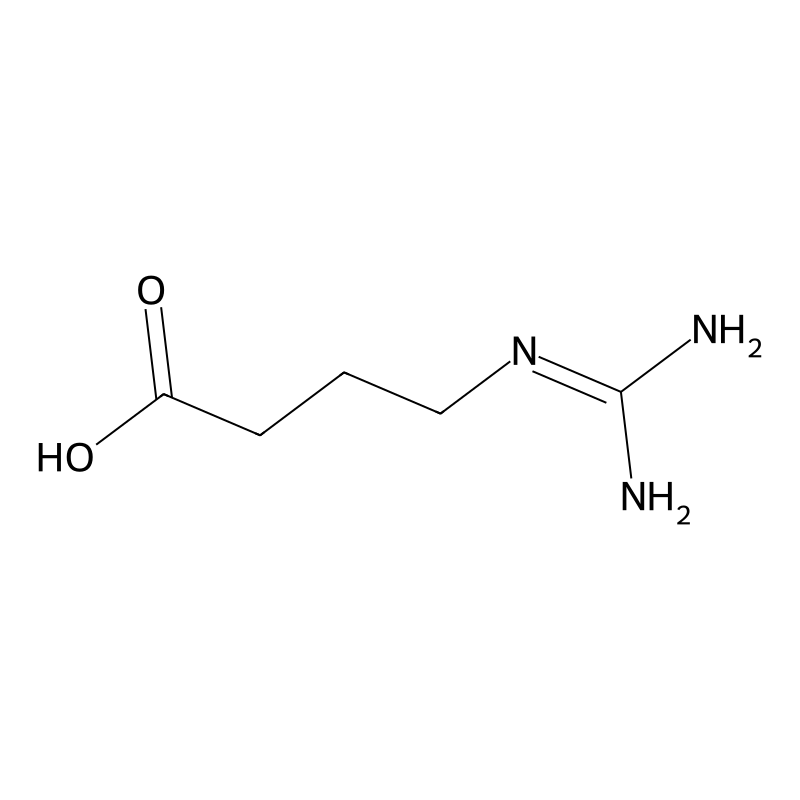
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Biological Occurrence and Function
4-Guanidinobutyric acid (4-GB), also known as gamma-guanidinobutyric acid, is a naturally occurring amino acid derivative found in various organisms, including humans, yeast, and plants like apples and loquats. It is present in low concentrations and functions as a normal metabolite.Source: Human Metabolome Database:
Research Applications
-GB has been used in various scientific research applications, including:
- Studying intestinal transport: Researchers have used 4-GB to study the mechanisms of amino acid transport in the human intestine, particularly the role of the proton-coupled amino acid transporter (hPAT1). Source: Sigma-Aldrich:
- Biodegradation studies: 4-GB serves as a model compound in biodegradability studies of certain substances, such as the biocide polyhexamethylene biguanide (PHMB). Source: Sigma-Aldrich:
- Other areas of investigation: While research on 4-GB is ongoing, it has also been explored in studies related to:
- Gastric ulcers: Studies suggest 4-GB may have potential benefits for gastric ulcer treatment, but more research is needed. Source: National Institutes of Health: )
- Other biological processes: While the specific functions are not fully understood, 4-GB has been detected in the mammalian brain and is thought to play a role in immune function. Source: National Institutes of Health: )
4-Guanidinobutyric acid, also known as gamma-guanidinobutyrate or 4-(carbamimidamido)butanoate, is classified as a gamma amino acid. Its chemical formula is , and it has a molecular weight of approximately 145.16 g/mol. This compound is characterized by the presence of a guanidine group attached to the fourth carbon of butanoic acid, making it a derivative of both an amino acid and a guanidine. It is naturally found in low concentrations in various biological fluids and organisms, including humans, where it plays a role in metabolic processes .
Research indicates that 4-guanidinobutyric acid exhibits various biological activities. Notably, it has shown protective effects against gastric lesions induced by hydrochloric acid and ethanol. In studies, it inhibited the growth of Helicobacter pylori, a bacterium associated with gastric ulcers, demonstrating potential as an anti-gastritic agent . Additionally, it has been observed to possess antioxidant properties and may influence gastric secretion dynamics, suggesting its utility in gastrointestinal health .
4-Guanidinobutyric acid can be synthesized through multiple pathways. One common method involves the reaction between L-arginine and gamma-aminobutyric acid under specific enzymatic conditions. This synthesis can be facilitated by enzymes such as glycine amidinotransferase, which catalyzes the conversion process . Alternative synthetic routes may involve
The applications of 4-guanidinobutyric acid span various fields:
- Pharmaceuticals: Due to its biological activities, it may be explored for therapeutic uses in treating gastric disorders and potentially other conditions related to metabolic dysfunction.
- Nutrition: As a metabolite found in certain foods, it could serve as a biomarker for dietary intake or health status.
- Research: It is utilized in studies examining amino acid transport mechanisms and cellular metabolism .
Interaction studies have highlighted 4-guanidinobutyric acid's role in modulating biological systems. For instance, its interaction with Helicobacter pylori suggests potential for developing new treatments for gastric ulcers. Furthermore, its influence on gastric secretion indicates that it may interact with various receptors or enzymes involved in digestive processes .
4-Guanidinobutyric acid shares structural similarities with other compounds within the class of amino acids and derivatives. Below are some similar compounds along with their unique characteristics:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| Guanidinoacetate | C3H7N3O2 | Precursor to creatine; involved in energy metabolism. |
| Arginine | C6H14N4O2 | Essential amino acid; involved in nitric oxide synthesis. |
| Gamma-Aminobutyric Acid | C4H9NO2 | Major inhibitory neurotransmitter in the central nervous system. |
| Creatine | C4H9N3O2 | Important for energy storage in muscle cells; derived from arginine. |
4-Guanidinobutyric acid is unique due to its specific role as a metabolite linked to both arginine metabolism and gastrointestinal health, distinguishing it from other compounds that primarily serve different metabolic functions.
Molecular Architecture and Isomeric Forms
4-Guanidinobutyric acid, systematically named 4-carbamimidamidobutanoic acid, possesses the molecular formula C₅H₁₁N₃O₂ with a molecular weight of 145.16 daltons [1] [2]. The compound features a linear alkyl chain architecture consisting of a four-carbon backbone terminated by a carboxylic acid group at one end and a guanidino functional group at the fourth carbon position [3]. The structural framework can be represented by the SMILES notation NC(=N)NCCCC(O)=O, indicating the presence of three nitrogen atoms within the guanidino moiety and two oxygen atoms associated with the carboxyl group [4].
The molecule exhibits tautomeric equilibrium between its neutral and zwitterionic forms [5]. In aqueous solution at physiological conditions, the compound predominantly exists as a zwitterion with the molecular structure H₂N⁺=C(NH₂)NH(CH₂)₃COO⁻ [20]. This zwitterionic character results from the protonation of the guanidino group, which possesses a predicted pKa value of 4.60±0.10, and the deprotonation of the carboxylic acid functionality [32].
The guanidino group demonstrates resonance stabilization through delocalization of electron density across the three nitrogen atoms and the central carbon atom [6]. This resonance contributes to the planar geometry of the guanidino moiety and influences the overall molecular conformation [27]. The compound does not exhibit stereoisomerism due to the absence of chiral centers in its molecular structure [7].
Crystallographic and Conformational Analysis
X-ray crystallographic analysis of 4-guanidinobutyric acid monohydrate reveals a monoclinic crystal system with space group P2₁/a [5] [20]. The unit cell parameters have been determined as: a = 7.72(2) Å, b = 10.188(8) Å, c = 10.686(3) Å, β = 96.62(5)°, with Z = 4 molecules per unit cell [5] [20]. The structure was refined to a crystallographic R-factor of 0.057, indicating good structural reliability [5].
The molecular conformation in the crystalline state is characterized by an extended trans planar zigzag arrangement of the alkyl chain [5] [20]. The skeletal conformation shows three carbon-carbon bond lengths averaging 1.53 Å, with the C(3)-C(4)-C(5) angle measuring 112°, which is significantly larger than the other two angles of 107° and 108° [26]. This geometric distortion reflects the influence of the terminal functional groups on the overall molecular geometry.
| Crystallographic Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/a |
| Unit Cell a | 7.72(2) Å |
| Unit Cell b | 10.188(8) Å |
| Unit Cell c | 10.686(3) Å |
| Unit Cell β | 96.62(5)° |
| Z | 4 |
| R-factor | 0.057 |
The crystal packing is stabilized through an extensive hydrogen bonding network involving N-H···O and O-H···O intermolecular interactions [5] [20]. The zwitterionic molecules form parallel sheet structures through six hydrogen bonds per molecule, with the cations and associated water molecules lying approximately on the (20̄1) crystallographic plane [26]. The guanidino groups participate in multiple hydrogen bonding interactions, contributing to the overall crystal stability and influencing the molecular arrangement within the unit cell [28].
Thermodynamic Properties and Stability Profiles
The thermal properties of 4-guanidinobutyric acid demonstrate its stability under standard conditions. The compound exhibits a melting point of 280-282°C with decomposition [3] [32] [33]. The predicted boiling point ranges from 322.2±44.0°C to 377°C at 760 mmHg, depending on the calculation method employed [32] [33]. These elevated thermal transition temperatures reflect the strong intermolecular hydrogen bonding interactions present in both the solid and liquid phases.
The predicted density of the compound is 1.37±0.1 g/cm³, indicating a relatively compact molecular packing in the solid state [3] [32]. The flash point has been calculated as 181.8°C, suggesting moderate thermal stability under standard atmospheric conditions [33]. The vapor pressure at 25°C is extremely low at 3.86×10⁻⁵ mmHg, indicating minimal volatility at ambient temperatures [33].
| Thermodynamic Property | Value | Reference |
|---|---|---|
| Melting Point | 280-282°C (dec.) | [3] [32] |
| Boiling Point (predicted) | 322.2±44.0°C | [32] |
| Density (predicted) | 1.37±0.1 g/cm³ | [32] |
| Flash Point | 181.8°C | [33] |
| Vapor Pressure (25°C) | 3.86×10⁻⁵ mmHg | [33] |
Solubility characteristics reveal that 4-guanidinobutyric acid is slightly soluble in water, with reported solubility values of 14 mg/mL (96.44 mM) at 25°C [34]. The compound demonstrates poor solubility in dimethyl sulfoxide and is essentially insoluble in most organic solvents [34]. This solubility profile is consistent with the zwitterionic nature of the molecule and its strong hydrogen bonding capacity [35].
The compound exhibits stability under recommended storage conditions of 2-8°C in an inert atmosphere [18]. Long-term stability studies indicate that the powder form remains stable for three years when stored at -20°C, while solutions maintain stability for one year at -80°C [31]. The stability profile supports the compound's utility in various analytical and research applications.
Spectroscopic Identification
Nuclear Magnetic Resonance (NMR) Fingerprinting
Nuclear magnetic resonance spectroscopy provides characteristic fingerprint patterns for 4-guanidinobutyric acid identification and structural confirmation [9]. The proton NMR spectrum displays distinct resonances corresponding to the methylene protons of the alkyl chain and the exchangeable protons of the guanidino and carboxyl groups [40]. The chemical shift patterns are influenced by the electronic environment created by the electron-withdrawing guanidino and carboxyl functionalities.
Carbon-13 NMR spectroscopy reveals five distinct carbon resonances corresponding to the molecular framework [9]. The carbonyl carbon of the carboxylic acid group appears in the characteristic downfield region, while the guanidino carbon exhibits a unique chemical shift reflective of its electronic environment [40]. The methylene carbons of the alkyl chain display progressive chemical shift variations based on their proximity to the terminal functional groups.
The NMR data demonstrate temperature-dependent behavior, particularly for exchangeable protons involved in hydrogen bonding interactions [38]. Solution-state NMR studies reveal conformational heterogeneity that differs from the rigid crystal structure, indicating dynamic behavior in solution [21]. The isotopic abundance masses for various isotopologues have been determined: C₁₂N₁₄ at 145.0851266129, C₁₃N₁₄ at 150.1019008019, C₁₂N₁₅ at 148.0762312925, and C₁₃N₁₅ at 153.0930054815 [2] [40].
Mass Spectrometric Fragmentation Patterns
Mass spectrometric analysis of 4-guanidinobutyric acid reveals characteristic fragmentation patterns that enable structural identification and quantitative analysis [9] [11]. The molecular ion peak appears at m/z 146.09240 for the protonated species [M+H]⁺ [37]. High-resolution electrospray ionization mass spectrometry provides accurate mass measurements that confirm the molecular formula [11].
The major fragmentation pathways involve loss of neutral molecules from the protonated molecular ion [9]. Key fragmentation products include ions at m/z 102.057167, m/z 86.060677, and m/z 83.062271 [9]. The base peak typically appears at m/z 102, representing a significant fragment resulting from specific bond cleavages within the molecular structure [9]. Additional prominent fragments are observed at m/z 144, m/z 127, m/z 125.9, and m/z 100, providing comprehensive fragmentation information for structural elucidation [9].
| Fragment m/z | Relative Intensity | Structural Assignment |
|---|---|---|
| 146.09240 | - | [M+H]⁺ |
| 102.057167 | 100 | Major fragment |
| 86.060677 | 100 | Secondary fragment |
| 83.062271 | 28.99 | Tertiary fragment |
| 69.035820 | 30.01 | Minor fragment |
Tandem mass spectrometry experiments reveal secondary fragmentation patterns through MS/MS analysis [9]. The fragmentation behavior demonstrates the influence of the guanidino group on the overall fragmentation pathways, with specific neutral losses characteristic of this functional group [11]. Collision-induced dissociation studies provide detailed information about the bond strengths and preferred fragmentation sites within the molecular structure.
Vibrational Spectroscopy Characteristics
Infrared spectroscopy of 4-guanidinobutyric acid displays characteristic absorption bands that reflect the vibrational modes of the functional groups present in the molecule [9]. The carboxylic acid functionality exhibits the typical carbonyl stretching vibration in the region around 1734-1751 cm⁻¹ [13]. The guanidino group contributes multiple absorption bands corresponding to N-H stretching, bending, and C-N stretching vibrations.
The N-H stretching vibrations appear as broad absorptions in the 3000-3500 cm⁻¹ region, with specific bands observed at 3223 cm⁻¹ and 3159 cm⁻¹ for hydrogen-bonded N-H groups [13]. The asymmetric deformation vibrations of NH₃⁺ groups are detected at 1607 cm⁻¹, while symmetric deformation vibrations occur at lower frequencies around 1511 cm⁻¹ and 1495 cm⁻¹ [13].
Raman spectroscopy provides complementary vibrational information, particularly for the symmetric vibrational modes [13]. The C-H stretching vibrations of the methylene groups are well-represented in the Raman spectrum with bands at 3066, 3043, 2993, 2979, 2946, and 2926 cm⁻¹ [13]. The C-OH stretching vibration appears at 1237 cm⁻¹, confirming the presence of the carboxylic acid functionality [13].
| Vibrational Mode | Wavenumber (cm⁻¹) | Assignment |
|---|---|---|
| ν(C=O) | 1734-1751 | Carboxyl stretch |
| ν(N-H) | 3223, 3159 | N-H stretch (H-bonded) |
| δ(NH₃⁺) asymmetric | 1607 | NH₃⁺ deformation |
| δ(NH₃⁺) symmetric | 1511, 1495 | NH₃⁺ deformation |
| ν(C-OH) | 1237 | C-OH stretch |
| ν(C-H) | 2926-3066 | CH₂ stretch |
Transamidination represents a fundamental biochemical process in eukaryotic systems that facilitates the transfer of amidino groups between donor and acceptor molecules [1] [2]. In the context of 4-guanidinobutyric acid biosynthesis, this mechanism operates through highly specialized enzymatic machinery that exhibits remarkable substrate specificity and regulatory control.
The primary enzyme responsible for transamidination in eukaryotic systems is glycine amidinotransferase (GATM), which catalyzes the transfer of the amidino group from L-arginine to various acceptor molecules, including glycine as the primary substrate and 4-aminobutyric acid as an alternative substrate [3] [4]. The enzyme exhibits a unique double-displacement mechanism, also known as a ping-pong mechanism, which proceeds through the formation of a transient covalent intermediate [5] [2].
Mechanistic Framework
The transamidination reaction in eukaryotic systems follows a well-characterized two-step mechanism. In the first half-reaction, the amidino group from L-arginine is transferred to a critical cysteine residue (Cys407 in human GATM) within the enzyme's active site, forming an amidino-cysteine intermediate while simultaneously releasing L-ornithine [6] [7]. This covalent intermediate represents a key mechanistic feature that distinguishes transamidination from other group transfer reactions.
The enzyme's active site architecture supports this mechanism through a specialized catalytic triad consisting of cysteine, histidine, and aspartic acid residues (Cys-His-Asp) [8] [5]. The histidine residue (His303) functions in general acid-base catalysis, facilitating proton transfers during the reaction, while the aspartic acid residues (Asp170 and Asp305) provide essential substrate-binding interactions that orient the arginine substrate optimally for nucleophilic attack [7] [5].
Substrate Recognition and Specificity
The enzyme demonstrates remarkable substrate promiscuity while maintaining high specificity for the amidino donor. While L-arginine serves as the primary amidino donor with a Km value of approximately 2.5 mM, the enzyme can accommodate various acceptor molecules [9] [3]. For 4-guanidinobutyric acid biosynthesis, 4-aminobutyric acid (GABA) functions as an alternative acceptor substrate, albeit with significantly reduced efficiency compared to glycine [9] [10].
The substrate specificity is governed by the enzyme's unique structural architecture, which features a narrow channel leading to the active site [11] [5]. This channel architecture prevents simultaneous binding of both donor and acceptor substrates, thus supporting the ping-pong mechanism and ensuring proper reaction coordination [5].
Cellular Localization and Regulation
In eukaryotic systems, glycine amidinotransferase is primarily localized to the mitochondrial matrix, where it participates in creatine biosynthesis and alternative metabolic pathways [12] [4]. The mitochondrial localization is significant because it places the enzyme in proximity to key metabolic intermediates and allows for coordinated regulation with other nitrogen metabolism pathways.
The enzyme's expression and activity are subject to multiple regulatory mechanisms. Tissue-specific expression patterns show highest levels in metabolically active tissues, including kidney, liver, pancreas, and brain [4] [13]. This distribution pattern reflects the enzyme's role in supporting high-energy metabolism and nitrogen balance in these tissues.
Enzymatic Catalysis by Glycine Amidinotransferase
Glycine amidinotransferase (GATM, EC 2.1.4.1) represents a crucial enzyme in eukaryotic nitrogen metabolism, catalyzing the committed step in creatine biosynthesis while simultaneously demonstrating capacity for alternative substrate utilization that contributes to 4-guanidinobutyric acid formation [3] [4].
Structural Architecture and Active Site Organization
The enzyme exhibits a novel structural fold characterized by five-fold pseudosymmetry of circularly arranged ββαβ-modules that create a distinctive basket-like architecture [6] [5]. This unique structural arrangement encloses the active site compartment, which is accessible only through a narrow channel approximately 15 Å in length. The overall molecular architecture resembles a basket with handles formed from insertions into the structural modules [5] [14].
The active site is strategically positioned at the bottom of the narrow channel and contains the essential catalytic triad: Cys407, His303, and Asp254 [6] [8]. The spatial arrangement of these residues creates an optimal environment for the transamidination reaction, with the cysteine serving as the nucleophilic center, the histidine facilitating proton transfers, and the aspartic acid providing crucial electrostatic interactions [7] [5].
Catalytic Mechanism and Kinetic Properties
The enzymatic reaction proceeds through a ping-pong bi-bi mechanism involving two distinct half-reactions [5] [2]. In the first half-reaction, L-arginine binds within the active site channel, where the guanidino group is positioned between the thiol group of Cys407 and the imino group of His303. The arginine substrate is anchored through hydrogen bonding interactions between the amidino nitrogen atoms and the carboxyl groups of Asp170 and Asp305 [8] [5].
The nucleophilic attack by the cysteine thiol group on the guanidino carbon results in the formation of a tetrahedral intermediate, which subsequently collapses to generate the amidino-cysteine adduct and release L-ornithine [5]. This covalent intermediate represents a stable enzyme form that can accept various amino acceptor molecules in the second half-reaction.
Kinetic Parameters and Substrate Specificity
For the physiological substrate L-arginine, the enzyme exhibits a Km value of approximately 2.5 mM, indicating moderate substrate affinity [3] [13]. When glycine serves as the acceptor substrate, the reaction proceeds with high efficiency, supporting the enzyme's primary role in creatine biosynthesis. However, the enzyme demonstrates significant substrate promiscuity for acceptor molecules, including 4-aminobutyric acid, β-alanine, and taurine [9] [10] [15].
The alternative substrate reaction with 4-aminobutyric acid represents a particularly important pathway for 4-guanidinobutyric acid biosynthesis. Although this reaction proceeds with reduced efficiency compared to the physiological glycine reaction, it contributes significantly to the cellular pool of guanidino compounds [9] [15]. The Km value for 4-aminobutyric acid as an acceptor substrate is approximately 163 mM, indicating lower affinity but demonstrating the enzyme's capacity to utilize this substrate under appropriate cellular conditions [9].
Conformational Changes and Induced Fit
The enzyme undergoes significant conformational changes during catalysis, exhibiting a marked induced-fit mechanism [5]. Upon substrate binding, a loop at the active site entrance changes conformation, accompanied by a shift of an α-helix by approximately 4 Å. These conformational changes optimize the active site geometry for catalysis and contribute to the enzyme's specificity and efficiency [11] [5].
The induced-fit mechanism is particularly evident in the binding of L-ornithine, which serves as a product inhibitor with a Ki of 253 μM [5]. This conformational flexibility allows the enzyme to accommodate different substrate sizes while maintaining catalytic precision.
Regulation and Physiological Significance
The enzyme's activity is subject to multiple regulatory influences, including substrate availability, product inhibition, and allosteric effects [12] [4]. In pathological conditions, such as urea cycle disorders, altered arginine levels directly correlate with guanidinoacetate production, demonstrating the enzyme's responsiveness to substrate concentrations [16] [17].
The enzyme's role extends beyond creatine biosynthesis to encompass broader aspects of nitrogen metabolism and cellular energy homeostasis. Its capacity to generate 4-guanidinobutyric acid through alternative substrate utilization represents an important metabolic flexibility that may contribute to cellular adaptation under various physiological conditions [10] [15].
Catabolic Processing via 4-Guanidinobutyrase
4-Guanidinobutyrase (GBase, EC 3.5.3.7) serves as the primary catabolic enzyme responsible for the hydrolytic degradation of 4-guanidinobutyric acid, representing a critical component in the regulation of guanidino compound metabolism and nitrogen homeostasis [18] [19] [20].
Enzymatic Classification and Structural Properties
4-Guanidinobutyrase belongs to the arginase/agmatinase family of carbon-nitrogen hydrolases, sharing significant structural and mechanistic similarities with other ureohydrolases [19] [20]. The enzyme from Pseudomonas aeruginosa, which has been extensively characterized, exists as a homotetramer with a total molecular weight of 140 kDa, composed of four identical subunits of 34,695 Da each [19] [20] [21].
The enzyme's amino acid sequence analysis reveals 319 amino acids per monomer, with the deduced sequence placing it firmly within the arginase/agmatinase superfamily [19]. This classification is supported by conserved structural motifs and catalytic residues that are characteristic of this enzyme family, particularly those involved in metal coordination and substrate binding [22] [20].
Catalytic Mechanism and Metal Dependence
The enzyme catalyzes the specific hydrolysis of 4-guanidinobutyric acid according to the reaction:
4-Guanidinobutanoate + H₂O → 4-Aminobutanoate + Urea [18] [19]
This hydrolytic reaction represents a crucial step in the catabolic processing of guanidino compounds, converting the relatively stable 4-guanidinobutyric acid into 4-aminobutyric acid (GABA) and urea. The production of GABA connects this pathway directly to central nervous system neurotransmitter metabolism, while the urea formation links to nitrogen excretion pathways [23] [24].
The enzyme exhibits an absolute requirement for manganese ions (Mn²⁺) as cofactor [18] [25]. The manganese requirement is typical of the arginase family and is essential for catalytic activity. Metal depletion completely abolishes enzymatic activity, while restoration with Mn²⁺ at concentrations of 0.2 mM fully restores function [19]. Other divalent metals, including Co²⁺, cannot substitute effectively for manganese, demonstrating the specific metal requirement [19].
Kinetic Parameters and Catalytic Efficiency
The enzyme demonstrates specific kinetic properties that reflect its physiological role in 4-guanidinobutyric acid catabolism. The Km value for 4-guanidinobutyric acid is 49 mM, indicating relatively low substrate affinity [19] [20] [21]. This high Km value suggests that the enzyme may function primarily when substrate concentrations are elevated, consistent with its role in catabolic processing rather than high-affinity substrate capture.
The kcat value of 1,012 s⁻¹ indicates a high turnover number, demonstrating the enzyme's capacity for efficient substrate processing when saturated [19] [20]. The calculated catalytic efficiency (kcat/Km) of approximately 20.6 M⁻¹s⁻¹ reflects moderate overall efficiency, appropriate for a catabolic enzyme that processes accumulated substrate.
The enzyme exhibits optimal activity at pH 9.5, indicating preference for alkaline conditions [19]. This pH optimum is characteristic of many hydrolytic enzymes in the arginase family and may reflect the ionization requirements of the metal-coordinated water molecule involved in nucleophilic attack.
Substrate Specificity and Selectivity
4-Guanidinobutyrase demonstrates remarkable substrate specificity, showing activity exclusively toward 4-guanidinobutyric acid among tested guanidino compounds [19]. The enzyme shows no detectable activity with other structurally related substrates, including arginine, agmatine, 3-guanidinopropionate, and guanidinoacetate [19] [24]. This high specificity distinguishes it from other members of the arginase family and underscores its dedicated role in 4-guanidinobutyric acid metabolism.
The substrate specificity is likely determined by the enzyme's active site architecture, which has evolved to accommodate the specific four-carbon chain length and terminal carboxyl group of 4-guanidinobutyric acid. The inability to process shorter or longer chain guanidino compounds suggests a precisely configured binding pocket that enforces substrate selectivity.
Physiological Role and Metabolic Integration
The enzyme plays a crucial role in connecting guanidino compound metabolism to central metabolic pathways. The conversion of 4-guanidinobutyric acid to 4-aminobutyric acid (GABA) directly links to gamma-aminobutyric acid metabolism, which can subsequently be processed through the GABA shunt pathway to succinate, entering the tricarboxylic acid cycle [24] [26].
The simultaneous production of urea connects this pathway to nitrogen excretion mechanisms and the broader urea cycle [18] [20]. This dual product formation makes 4-guanidinobutyrase a key enzyme in nitrogen balance, particularly in organisms that utilize 4-guanidinobutyric acid as a nitrogen source or in pathological conditions where guanidino compounds accumulate.
Urea Cycle Interactions and Arginine Metabolism
The metabolism of 4-guanidinobutyric acid exhibits intricate connections with the urea cycle and arginine metabolic pathways, representing a complex network of nitrogen handling mechanisms that maintain cellular homeostasis and facilitate efficient nitrogen utilization and excretion [27] [28] [29].
Fundamental Urea Cycle Integration
The urea cycle, also known as the ornithine cycle, serves as the primary mechanism for converting toxic ammonia to excretable urea in mammals [29] [30]. This five-step enzymatic process occurs primarily in liver hepatocytes, with reactions spanning both mitochondrial and cytoplasmic compartments [31] [32]. The cycle utilizes ornithine as a carrier molecule and requires significant energy input, consuming four high-energy phosphate bonds per urea molecule produced [29] [30].
L-Arginine serves as the terminal substrate in the urea cycle, undergoing hydrolysis by arginase to produce urea and regenerate ornithine [29] [33]. This reaction directly connects to 4-guanidinobutyric acid metabolism through several pathways: (1) arginine serves as the amidino donor for transamidination reactions leading to 4-guanidinobutyric acid formation, (2) ornithine produced from arginine can participate in polyamine metabolism pathways that intersect with guanidino compound formation, and (3) urea produced from both arginase and 4-guanidinobutyrase activities represents a common endpoint for nitrogen excretion [27] [34].
Arginine Metabolic Pathways and Guanidino Compound Formation
Arginine metabolism encompasses multiple enzymatic pathways that contribute to 4-guanidinobutyric acid formation and processing [35] [36]. Beyond its role as a urea cycle substrate, arginine undergoes decarboxylation by arginine decarboxylase to form agmatine, which represents an important precursor for 4-guanidinobutyric acid biosynthesis through the polyamine degradation pathway [24] [27].
The agmatine catabolism pathway in certain organisms involves sequential enzymatic steps: agmatine undergoes oxidative deamination by amine oxidase to form 4-guanidinobutyraldehyde, which is subsequently oxidized by aldehyde dehydrogenase to produce 4-guanidinobutyric acid [24] [26]. This pathway represents an alternative biosynthetic route for 4-guanidinobutyric acid that bypasses the transamidination mechanism.
Nitrogen Balance and Metabolic Regulation
The integration of 4-guanidinobutyric acid metabolism with urea cycle function contributes significantly to overall nitrogen balance in organisms [27] [28]. Under conditions of nitrogen excess, such as high protein intake or tissue catabolism, the enhanced flux through arginine metabolic pathways can lead to increased 4-guanidinobutyric acid formation through transamidination reactions [1] [9].
The enzyme 4-guanidinobutyrase provides a crucial regulatory mechanism by converting accumulated 4-guanidinobutyric acid to urea and 4-aminobutyric acid [18] [19]. The urea product directly enters the excretory pathway, while the 4-aminobutyric acid can be further metabolized through the GABA shunt pathway, ultimately producing succinate that enters the tricarboxylic acid cycle for energy production [24] [37].
Pathological Implications and Clinical Significance
Disruptions in urea cycle function have profound implications for 4-guanidinobutyric acid metabolism [38] [28] [16]. Patients with hyperargininemia, resulting from arginase deficiency, accumulate arginine and exhibit elevated levels of various guanidino compounds, including 4-guanidinobutyric acid [38] [28]. This accumulation occurs because the blocked urea cycle diverts arginine toward alternative metabolic pathways, including transamidination reactions.
Urea cycle disorders also demonstrate the interconnected nature of these pathways through altered creatine metabolism [16] [17]. The direct correlation between arginine levels and guanidinoacetate in patients with urea cycle disorders reflects the competitive utilization of arginine for different transamidination reactions, including those leading to 4-guanidinobutyric acid formation [16] [17].
Polyamine Metabolism Connections
The urea cycle exhibits significant crosstalk with polyamine metabolism, particularly through ornithine utilization [27] [39]. Ornithine, produced from arginine in the urea cycle, serves as a precursor for polyamine biosynthesis through ornithine decarboxylase. The polyamine degradation pathway can subsequently generate guanidino compounds, including 4-guanidinobutyric acid, through oxidative processes [27].
This metabolic intersection is particularly evident in plants and certain microorganisms, where the urea cycle and polyamine metabolism function as integrated systems for nitrogen stress response [27] [39]. The accumulation of polyamines under stress conditions can lead to enhanced 4-guanidinobutyric acid formation through degradative pathways.
Regulatory Mechanisms and Metabolic Control
The regulation of urea cycle-arginine metabolism interactions involves multiple levels of control, including allosteric regulation, transcriptional control, and post-translational modifications [35]. N-acetylglutamate serves as a crucial positive regulator of carbamoyl phosphate synthetase I, the rate-limiting enzyme of the urea cycle, while arginine itself activates N-acetylglutamate synthase, creating a positive feedback loop [32] [34].
The expression of enzymes involved in 4-guanidinobutyric acid metabolism, including glycine amidinotransferase and 4-guanidinobutyrase, is coordinately regulated with urea cycle enzymes in response to dietary nitrogen content and metabolic demand [12] [20]. This coordinated regulation ensures efficient nitrogen handling across the integrated metabolic network.
Physical Description
XLogP3
UNII
Other CAS
Wikipedia
Dates
Ecology. Parasitic puppeteers begin to yield their secrets
Elizabeth PennisiPMID: 24436399 DOI: 10.1126/science.343.6168.239
Abstract
L-Arginine oxidase from Pseudomonas sp. TPU 7192: Characterization, gene cloning, heterologous expression, and application to L-arginine determination
Daisuke Matsui, Anna Terai, Yasuhisa AsanoPMID: 26672462 DOI: 10.1016/j.enzmictec.2015.10.002
Abstract
L-Arginine oxidase (AROD, EC 1.4.3.-) was discovered in newly discovered Pseudomonas sp. TPU 7192 and its characteristics were described. The molecular mass (MS) of the enzyme was estimated to be 528 kDa, which was accounted for by eight identical subunits with MS of 66 kDa each. AROD was identified as a flavin adenine dinucleotide (FAD)-dependent enzyme with 1 mol of FAD being contained in each subunit. It catalyzed the oxidative deamination of L-arginine and converted L-arginine to 2-ketoarginine, which was non-enzymatically converted into 4-guanidinobutyric acid when the hydrogen peroxide (H2O2) formed by L-arginine oxidation was not removed. In contrast, 2-ketoarginine was present when H2O2was decomposed. AROD was specific to L-arginine with a Km value of 149 μM. It exhibited maximal activity at 55 °C and pH 5.5. AROD was stable in the pH range 5.5-7.5 and >95% of its original activity was below 60 °C at pH 7.0. Since these enzymatic properties are considered suitable for the determination of L-arginine, the gene was cloned and expressed in a heterologous expression system. We herein successfully developed a new simple enzymatic method for the determination of L-arginine using Pseudomonas AROD.Toxicology. Heart-stopping revelation about how Chinese mushroom kills
Richard StonePMID: 22422955 DOI: 10.1126/science.335.6074.1293
Abstract
The orally active antihyperglycemic drug beta-guanidinopropionic acid is transported by the human proton-coupled amino acid transporter hPAT1
Linda Metzner, Madlen Dorn, Fritz Markwardt, Matthias BrandschPMID: 19358571 DOI: 10.1021/mp9000684
Abstract
The orally administered creatine analogue beta-guanidinopropionic acid (beta-GPA) decreases plasma glucose levels by increasing the sensitivity to insulin. This effect is based on a beta-GPA induced expression of mRNA and total protein content of the insulin-responsive glucose transporter GLUT4. Although the oral availability of beta-GPA is well established, the underlying uptake mechanism has not yet been studied. We investigated whether the H(+)-coupled amino acid transporter PAT1, which is expressed in the apical membrane of intestinal cells, accepts guanidine derivatives as substrates. Uptake of l-[(3)H]proline into Caco-2 cells expressing hPAT1 constitutively was strongly inhibited by beta-GPA and its derivatives guanidinoacetic acid (GAA) and 4-guanidinobutyric acid (4-GBA). Competition assays revealed apparent affinity constants of about 1.5 mM. Electrophysiological measurements at hPAT1-expressing Xenopus laevis oocytes unequivocally demonstrated that beta-GPA, GAA and 4-GBA are effectively transported by this transport system in an electrogenic manner. We conclude that hPAT1 might be responsible for the intestinal absorption of beta-GPA thereby allowing its oral administration. Moreover, with beta-GPA we identified a new high affinity hPAT1 substrate that might be an interesting starting point for future drug design-drug delivery strategies.Anisoin: a useful pre-chromatographic derivatization fluorogenic reagent for LC analysis of guanidino compounds
R Gatti, M G GioiaPMID: 16460903 DOI: 10.1016/j.jpba.2005.12.035
Abstract
The use of anisoin as pre-chromatographic reagent for LC analysis of guanidino compounds is proposed. The reagent reacts (5 min at 100 degrees C) with guanidino function and the resulting adducts can be chromatographed under reversed-phase conditions. A fluorescence detector (lambda(ex)=325 nm; lambda(em)=435 nm) was used to detect guanidino adducts. The derivatization and chromatographic conditions were optimised by a series of experiments. Application to the determination of arginine and creatine in pharmaceuticals and arginine, guanidine, methylguanidine, guanidinosuccinic acid, beta-guanidinopropionic acid, gamma-guanidinobutyric acid, guanidinoacetic acid and homoarginine in human urine is described. Quantitation limits ranged from 6 to 30 fmol, except for creatine (510 fmol).On the role of arginine-glutamic acid ion pair in the ATP hydrolysis
Pedro Carmona, Marina Molina, Arantxa Rodríguez-CasadoPMID: 16182434 DOI: 10.1016/j.bpc.2005.08.006
Abstract
The complex between adenosine triphosphate (ATP) and 4-guanidinobutyric acid (GBA) has been studied by infrared spectroscopy dry and hydrated (60% relative humidity). Partial nonenzymic hydrolysis has been detected, as deduced from characteristic bands of adenosine diphosphate (ADP) and inorganic orthophosphate formation. An infrared continuum, which increases upon hydration, demonstrates that the hydrogen bonded system in this complex has a large proton polarizability due to collective proton fluctuation. On this basis, a mechanism for splitting of lytic water molecules is also discussed.[FORMATION OF GAMMA-GUANIDINOBUTYRIC ACID FROM ARGININE IN THE WHITE RAT]
P BOULANGER, E SACQUET, R OSTEUX, H CHARLIERPMID: 14146810 DOI:
Abstract
Effects of guanidinoacetic acid, gamma-guanidinobutyric acid and gamma-guanidinobutyryl-methylester on the mammalian cerebral cortex
H TAKAHASHI, B ARAI, C KOSHINOPMID: 13774868 DOI: 10.2170/jjphysiol.11.403
Abstract
Formation of gamma-guanidinobutyric acid in pine tissue
R L BARNESPMID: 13865107 DOI: 10.1038/193781a0
Abstract
Topical application of L-arginine blocks advanced glycation by ascorbic acid in the lens of hSVCT2 transgenic mice
Xingjun Fan, Liu Xiaoqin, Breshey Potts, Christopher M Strauch, Ina Nemet, Vincent M MonnierPMID: 21897744 DOI:
Abstract
Previous experiments from our laboratory showed that the oral intake of selected guanidino compounds could block the formation of crystallin-bound advanced ascorbylation products. Here we tested whether these were also active when applied as eye drops.Two month old hSVCT2 transgenic mice (n=10) were treated twice daily with one drop of 0.1% L-arginine, γ-guanidinobutyric acid (GBA), penicillamine (PA) or N-acetylcysteine (NAC) in one eye and vehicle only in the other eye. After seven months, lens crystallins were isolated, dialyzed, and proteolytically digested to determine the protein-bound fluorescence at 335/385 and 370/440 nm excitation/emission and the advanced glycation/ascorbylation endproducts carboxymethyl-lysine (CML), carboxyethyl-lysine (CEL), glucosepane, glyoxal, and methylglyoxal hydroimidazolones G-H1 and MG-H1. The topical uptake of L-arginine and NAC was also evaluated in vitro and in vivo in rabbit lens.
In hSVCT2 mice, L-arginine decreased 335/385 and 370/440 nm fluorescence by 40% (p<0.001), CML, CEL, and glucosepane crystallin crosslinks by 35% (p<0.05), 30% (p<0.05), and 37% (p<0.05), respectively, without affecting MG-H1 and G-H1. NAC decreased 335/385 nm fluorescence by 50% (p<0.001) but, like PA and GBA, had no effect on other modifications. L-Arginine uptake into rabbit eyes treated topically reached identical lenticular plateau levels (~400 nmol/g wet weight) at 0.5% and 2.0% but levels remained three times higher at 5 h at 2% versus 0.5% concentration, respectively. In vitro studies showed a 100 fold higher L-arginine level than NAC levels, implicating high affinity uptake of the former.
L-Arginine when applied both orally and topically is a potent and broad suppressor of advanced ascorbylation in the lens. Its uptake in rabbit lens upon topical application suggests transcorneal uptake into the human lens should be feasible for testing its potential anticataract properties in clinical trials.




